molecular formula C10H17NO2 B6308699 Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate CAS No. 1057064-64-8

Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B6308699
CAS No.: 1057064-64-8
M. Wt: 183.25 g/mol
InChI Key: KNPLGHZLVZHFSD-UHFFFAOYSA-N
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Description

Significance of Rigid Bicyclic Systems in Chemical Research

Rigid bicyclic systems, such as the bicyclo[2.2.2]octane framework, are of paramount importance in chemical research, particularly in medicinal chemistry and materials science. acs.orgnih.gov Unlike flexible aliphatic chains, their structures are conformationally constrained, meaning they have a limited range of motion. acs.org This rigidity provides a predictable and stable three-dimensional arrangement for attached functional groups, which is a crucial factor in designing molecules that can interact with specific biological targets like enzymes or receptors. acs.org

The defined spatial orientation of substituents on a bicyclo[2.2.2]octane scaffold allows chemists to conduct precise structure-activity relationship (SAR) studies. By systematically altering the position and nature of functional groups on this rigid core, researchers can deduce the optimal arrangement for achieving a desired biological activity or material property. Furthermore, the incorporation of these saturated bicyclic systems can improve key physicochemical properties of a molecule, such as solubility and metabolic stability, when used as bioisosteres for aromatic rings like benzene. nih.gov The bicyclo[2.2.2]octane structure is a key element in numerous biologically active natural and synthetic products and serves as a valuable template in asymmetric synthesis. acs.orgnih.gov

Overview of Constrained Amino Acid Derivatives

Amino acids are the fundamental building blocks of proteins, and their sequence and spatial arrangement dictate the structure and function of these vital macromolecules. While natural amino acids provide a vast array of chemical diversity, their inherent flexibility can be a drawback in the design of peptidomimetics or other bioactive compounds. acs.org This flexibility can lead to a loss of binding energy (entropic cost) when a peptide binds to its target receptor. acs.org

Constrained amino acid derivatives are synthetic analogues of natural amino acids in which the conformational freedom is restricted. iris-biotech.de This is often achieved by incorporating the amino acid functionality into a cyclic structure, such as a cyclopropane (B1198618) ring or, as in the case of the subject compound, a bicyclic system. researchgate.net By pre-organizing the molecule into a specific bioactive conformation, chemists can enhance several key properties:

Improved Biological Activity: A constrained peptide can more readily fit into a receptor's binding pocket, leading to higher affinity and potency. iris-biotech.de

Enhanced Selectivity: The rigid structure can favor binding to one specific receptor subtype over others, reducing off-target effects. iris-biotech.de

Increased Stability: Constraining the peptide backbone can make it less susceptible to degradation by proteases, thereby increasing its half-life in biological systems. researchgate.net

These derivatives are widely utilized in peptide design to stabilize specific secondary structures like helices and turns, which are often critical for biological function. iris-biotech.denih.gov

Contextualization of Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate within Bicyclic Frameworks

This compound stands at the intersection of rigid bicyclic scaffolds and constrained amino acid derivatives. It is a β-amino acid derivative where the amino and carboxylate groups are attached to adjacent carbon atoms within the highly constrained bicyclo[2.2.2]octane skeleton. acs.org

The structure of this compound is significant for several reasons. The bicyclo[2.2.2]octane core imparts a well-defined and rigid geometry, drastically reducing the conformational freedom compared to linear β-amino acids. acs.orgnih.gov This makes it an excellent building block for synthesizing foldamers—oligomers that adopt specific, stable secondary structures—and for use as a scaffold in chiral catalysts. acs.orgnih.gov The relative orientation of the amino group and the methyl carboxylate group (whether they are cis or trans to each other) is fixed, providing a precise vector for building more complex molecular architectures. researchgate.net As a synthetic intermediate, it is used in the preparation of more complex molecules, such as inhibitors of influenza virus replication. chemicalbook.com

Properties of this compound
PropertyValue
Chemical FormulaC10H17NO2
Molecular Weight183.25 g/mol
CAS Number65641-66-9 (for trans isomer) cato-chem.com
ClassConstrained Bicyclic β-Amino Acid Ester

Properties

IUPAC Name

methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-13-10(12)8-6-2-4-7(5-3-6)9(8)11/h6-9H,2-5,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPLGHZLVZHFSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCC(C1N)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 3 Aminobicyclo 2.2.2 Octane 2 Carboxylate

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate identifies several key disconnections that form the basis for its synthesis. The primary disconnection strategy involves the [4+2] cycloaddition, or Diels-Alder reaction, which simplifies the bicyclic core into a cyclohexadiene and a corresponding dienophile. This approach is fundamental to constructing the bicyclo[2.2.2]octane skeleton.

Alternative disconnections focus on the functional groups. The C-N bond of the amino group can be disconnected to reveal a keto-ester precursor, suggesting a reductive amination pathway. Similarly, the ester can be disconnected to its corresponding carboxylic acid, which in turn can be traced back to precursors like dicarboxylic acids or anhydrides, implying derivatization from a more complex, pre-existing bicyclic system. These strategic disconnections pave the way for the various synthetic methodologies discussed below.

Stereoselective and Enantioselective Synthesis Approaches

Achieving stereochemical control is a critical aspect of synthesizing this compound, leading to the development of several stereoselective and enantioselective strategies.

Diels-Alder Cycloaddition Strategies for the Bicyclic Core

The Diels-Alder reaction is a powerful and widely used method for constructing the bicyclo[2.2.2]octane framework. A common approach involves the cycloaddition of 1,3-cyclohexadiene with a suitable dienophile. For instance, the reaction between 1,3-cyclohexadiene and maleic anhydride yields di-endo-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid anhydride. This anhydride serves as a versatile intermediate that can be further elaborated to introduce the required amine and carboxylate functionalities. The stereochemistry of the resulting bicyclic system is dictated by the endo rule of the Diels-Alder reaction, providing a predictable and controlled method for establishing the core structure. The use of substituted dienophiles allows for the direct incorporation of functional groups that can be converted into the desired amino ester.

Chiral Auxiliary-Mediated Transformations

To achieve enantioselectivity, chiral auxiliaries can be temporarily incorporated into the synthetic scheme. A notable strategy involves using a chiral β-nitroacrylate as the dienophile in a Diels-Alder reaction with 1,3-cyclohexadiene. For example, a chiral β-nitroacrylate derived from (R)- or (S)-4-(3-hydroxy-4,4-dimethyl-2-oxopyrrolidin-1-yl) benzoic acid has been shown to react in a diastereoselective manner. The chiral auxiliary guides the cycloaddition to favor the formation of one enantiomer over the other. After the reaction, the auxiliary can be cleaved and recovered, yielding an enantiopure bicyclic nitro-ester, which can then be converted to the target amino ester. This method provides an effective route to enantiopure trans-N-Boc-3-aminobicyclo[2.2.2]octane-2-carboxylic acids.

Asymmetric Reductive Amination Pathways

Asymmetric reductive amination offers a direct method for introducing the chiral amine center. This pathway typically starts with a bicyclo[2.2.2]octan-3-one-2-carboxylate precursor. The ketone is first condensed with a chiral amine or ammonia in the presence of a chiral catalyst to form a chiral imine or enamine intermediate. Subsequent reduction with a hydride source, such as sodium borohydride (NaBH₄) or through catalytic hydrogenation, yields the desired 3-amino product. The stereoselectivity is controlled by the chiral catalyst or auxiliary used in the reaction. While general methods for diastereoselective reductive amination of cyclic ketones are established, their specific application to this bicyclic system allows for the controlled formation of the desired stereoisomer.

Derivatization from Pre-existing Bicyclo[2.2.2]octane Carboxylates

An alternative to building the bicyclic system from scratch is to modify an existing, readily available bicyclo[2.2.2]octane framework. A common starting material is di-endo-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid anhydride, formed via a Diels-Alder reaction. This anhydride can be converted to a carboxamide through ammonolysis, which then undergoes a hypochlorite-mediated Hoffman degradation to selectively form di-endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid. Subsequent esterification yields the unsaturated analogue of the target molecule. The double bond can then be reduced via catalytic hydrogenation to afford the saturated bicyclo[2.2.2]octane system. This derivatization approach also allows for the synthesis of various stereoisomers through processes like isomerization and controlled hydrogenation of the corresponding esters.

Protecting Group Strategies for Amine and Carboxylate Functionalities

The synthesis of this compound often requires the use of protecting groups to prevent unwanted side reactions of the amine and carboxylate functionalities.

The amino group is typically protected as a carbamate. The tert-butyloxycarbonyl (Boc) group is widely used due to its stability under various conditions and its straightforward removal with acid (e.g., trifluoroacetic acid, TFA). Another common protecting group is the benzyloxycarbonyl (Cbz or Z) group, which is stable to acidic and basic conditions but can be removed by hydrogenolysis. The 9-fluorenylmethoxycarbonyl (Fmoc) group is also employed, particularly in peptide synthesis, and is cleaved under basic conditions (e.g., with piperidine).

The carboxylate group is often protected as an ester. While the final product is a methyl ester, intermediate steps may utilize other esters for strategic reasons. Benzyl esters are common as they can be deprotected via hydrogenolysis, orthogonal to the acid-labile Boc group. Tert-butyl esters are cleaved under acidic conditions, similar to Boc groups. The choice of protecting groups is crucial for a successful multi-step synthesis, often requiring an orthogonal protection strategy where one group can be removed selectively in the presence of the other.

Functional GroupProtecting GroupAbbreviationDeprotection Conditions
Amine tert-butyloxycarbonylBocAcidic (e.g., TFA)
benzyloxycarbonylCbz, ZHydrogenolysis (H₂, Pd/C)
9-fluorenylmethoxycarbonylFmocBasic (e.g., Piperidine)
Carboxylate Benzyl esterBnHydrogenolysis (H₂, Pd/C)
tert-butyl estertBuAcidic (e.g., TFA)
Methyl esterMeSaponification (e.g., LiOH, NaOH)

Resolution Techniques for Stereoisomers

The separation of enantiomers and diastereomers of 3-aminobicyclo[2.2.2]octane-2-carboxylate derivatives is a critical step in obtaining stereochemically pure compounds. Two primary methods employed for this purpose are diastereomeric salt formation and chiral chromatography.

Classical resolution through the formation of diastereomeric salts is a well-established and effective technique for the separation of enantiomers on a laboratory scale. This method involves the reaction of a racemic mixture of an amino acid or its ester with a chiral resolving agent to form a pair of diastereomeric salts. These salts, possessing different physical properties, can then be separated by fractional crystallization.

For instance, the resolution of a closely related compound, ethyl 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate, has been successfully achieved using O,O'-dibenzoyltartaric acid as the resolving agent. This process involves the formation of diastereomeric salts, which can then be separated to yield the individual enantiomers of the amino ester. A similar strategy can be applied to the resolution of this compound, where a suitable chiral acid, such as a tartaric acid derivative, would be used to form diastereomeric salts with the racemic amino ester.

Table 1: Chiral Resolving Agents for Diastereomeric Salt Formation

Resolving AgentTarget Functional GroupPrinciple of Separation
O,O'-Dibenzoyltartaric acidAmineForms diastereomeric salts with different solubilities, allowing for separation by fractional crystallization.
Tartaric acidAmineSimilar to dibenzoyltartaric acid, forms diastereomeric salts that can be separated based on solubility differences.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.

For the enantiomeric separation of bicyclo[2.2.2]octane-based amino acids, macrocyclic glycopeptide-based CSPs, such as those containing teicoplanin (e.g., Chirobiotic T), have proven to be highly effective. nih.govsigmaaldrich.com These separations can be performed in various modes, including reversed-phase, polar organic, and polar ionic modes. nih.gov The choice of mobile phase composition, including the type and concentration of organic modifiers (e.g., methanol, acetonitrile) and additives (e.g., acids, bases), is crucial for achieving optimal resolution. nih.govchiraltech.com

Another class of effective CSPs for this purpose are the cinchona alkaloid-derived zwitterionic CSPs, such as CHIRALPAK® ZWIX(+). chiraltech.com These columns operate based on a double ion-pairing mechanism and are particularly well-suited for the separation of amphoteric molecules like amino acids. chiraltech.com

Table 2: Chiral Stationary Phases and Mobile Phase Conditions for HPLC Separation

Chiral Stationary Phase (CSP)Principle of SeparationTypical Mobile Phase Composition
Macrocyclic Glycopeptide (e.g., Chirobiotic T)Enantioselective interactions (e.g., hydrogen bonding, dipole-dipole) with the stationary phase. nih.govsigmaaldrich.comReversed-phase: Water/Methanol with acid/base modifiers. Polar organic: Methanol/Acetonitrile with acid/base modifiers. nih.govchromatographytoday.com
Cinchona Alkaloid-Derived Zwitterionic (e.g., CHIRALPAK® ZWIX(+))Zwitterionic interactions and double ion-pairing mechanism. chiraltech.comMethanol-based with acidic and basic additives (e.g., formic acid and diethylamine). chiraltech.com

Optimization of Reaction Conditions and Yields

A crucial strategy for synthesizing enantiopure versions of the target molecule involves a diastereoselective Diels-Alder reaction. nih.gov This can be achieved by using a chiral dienophile, which reacts with a diene like 1,3-cyclohexadiene to form the bicyclo[2.2.2]octane skeleton with a high degree of stereocontrol. nih.gov The major cycloadducts can then be isolated and further transformed into the desired enantiopure amino acid. nih.gov

Several factors can be optimized to improve the yield and diastereoselectivity of the Diels-Alder reaction:

Lewis Acid Catalysis: The use of Lewis acids can accelerate the reaction and enhance its stereoselectivity.

High Pressure: Applying high pressure can also promote the cycloaddition, often leading to improved yields and selectivity.

Solvent and Temperature: The choice of solvent and reaction temperature can significantly influence the reaction rate and the ratio of diastereomeric products.

Subsequent steps, such as the conversion of precursor functional groups to the final amino ester, also require careful optimization. For instance, the reduction of a nitro group to an amine or the hydrolysis of an amide can be fine-tuned by selecting appropriate reagents and reaction conditions to maximize the yield and purity of the final product. The synthesis of a related compound, ethyl (1R,2S,3S,4R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride, has been reported with a determined enantiomeric excess of -98.75% through chiral chromatographic analysis, highlighting the potential for high stereochemical purity.

Table 3: Parameters for Optimization of Diels-Alder Reaction

ParameterEffect on ReactionExamples of Optimization
CatalystCan increase reaction rate and influence stereoselectivity.Use of Lewis acids to promote the reaction.
PressureCan increase reaction rate and favor the formation of the desired product.Conducting the reaction under high-pressure conditions.
TemperatureAffects reaction rate and can influence the diastereomeric ratio.Lowering the temperature may increase selectivity.
Dienophile/DieneThe structure of the reactants is key to the stereochemical outcome.Use of a chiral auxiliary on the dienophile to induce diastereoselectivity. nih.gov

Stereochemical and Conformational Investigations

Absolute and Relative Configuration Determination

The determination of both the absolute (R/S) and relative (cis/trans, endo/exo) configurations of substituents on the bicyclo[2.2.2]octane core is fundamental to understanding its structure. The relationship between the amino group at position 3 and the carboxylate group at position 2 defines the key diastereomeric forms (cis or trans).

Methodologies for these assignments rely heavily on a combination of spectroscopic and crystallographic techniques. For instance, the efficient synthesis of various enantiomers of related compounds like cis- and trans-3-aminobicyclo[2.2.2]octane-2-carboxylic acid has been achieved, with their stereochemistry and relative configurations being unequivocally determined through NMR spectroscopy and X-ray crystallography. nih.gov The Cahn-Ingold-Prelog priority rules are applied to assign the absolute configuration (R or S) to each chiral center once the three-dimensional structure is known. vscht.cz

Spectroscopic Techniques for Stereochemical Assignment

Spectroscopy is a cornerstone in the structural analysis of Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate, providing detailed information about its connectivity and spatial arrangement.

NMR spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of bicyclo[2.2.2]octane derivatives in solution. nih.govmdpi.com Both ¹H and ¹³C NMR provide critical data on the chemical environment of each nucleus.

In ¹H NMR, the chemical shifts (δ) of the protons are indicative of their local electronic environment. The coupling constants (J), particularly the vicinal coupling constants (³J(H,H)), are invaluable for determining the relative configuration of the amino and carboxylate groups. nih.gov The dihedral angle between adjacent C-H bonds, which can be estimated using the Karplus equation, is directly related to the ³J value, allowing for the differentiation between cis and trans isomers.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of the attached functional groups.

Table 1: Representative ¹H NMR Data for a Bicyclo[2.2.2]octane Amino Acid Derivative

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-22.13–2.21m-
H-33.63t3.0
H-1, H-42.75–2.95m-
-OCH₃3.70 (typical)s-
Bridge/Ring CH₂0.95–1.55m-

Data is representative and adapted from similar structures found in the literature. nih.gov

Table 2: Representative ¹³C NMR Data for a Bicyclo[2.2.2]octane Amino Acid Derivative

CarbonChemical Shift (δ, ppm)
C=O (Ester)173.9
C-352.0
C-249.9
-OCH₃51.5 (typical)
C-1, C-433.3, 33.6
Bridge/Ring CH₂20.0, 23.2

Data is representative and adapted from similar structures found in the literature. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. mdpi.com For this compound, key absorptions include the N-H stretching of the amino group, the C=O stretching of the ester, and the C-O and C-N stretching vibrations. The position of these bands can provide clues about the molecular environment and potential hydrogen bonding.

Table 3: Characteristic IR Absorption Frequencies

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Amine (R-NH₂)N-H Stretch3300-3500Medium
Ester (R-COOR')C=O Stretch1735-1750Strong
EsterC-O Stretch1000-1300Strong
AmineC-N Stretch1020-1250Medium

Frequency ranges are typical for these functional groups. uniroma1.itwpmucdn.compressbooks.pub

X-ray Crystallography for Solid-State Structure Analysis

Single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique yields precise data on bond lengths, bond angles, and torsional angles, allowing for the unambiguous confirmation of both relative and absolute stereochemistry. nih.gov For derivatives of 3-aminobicyclo[2.2.2]octane-2-carboxylic acid, X-ray analysis has been crucial in establishing the exact spatial arrangement of the substituents on the rigid bicyclic frame. nih.govresearchgate.net The crystal structure also reveals intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules in the crystal lattice.

Computational Chemistry Approaches

Computational methods, particularly those based on quantum mechanics, offer powerful tools for investigating the conformational landscape and electronic properties of molecules.

Density Functional Theory (DFT) is a widely used computational method to study the geometries, relative energies, and stabilities of different isomers and conformers of bicyclo[2.2.2]octane systems. wpmucdn.comuni.lu DFT calculations can predict the most stable conformation of this compound by optimizing the geometry and calculating the electronic energy. These studies often explore the subtle twisting of the bicyclic framework, which can deviate from the ideal D₃h symmetry to a more stable D₃ twisted conformation. The energy barrier between different twisted forms can also be calculated, providing insight into the molecule's dynamic behavior. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior

Recent research has employed molecular dynamics simulations to explore the dynamic behavior of bicyclic amino acid derivatives. While specific, in-depth studies focusing solely on this compound in isolation are emerging, existing research on related structures provides a foundational understanding. For instance, a study involving a derivative of this compound as a ligand for the influenza polymerase PB2 protein utilized MD simulations to assess the stability of the protein-ligand complex. In these simulations, the bicyclo[2.2.2]octane-2-carboxylic acid fragment was observed to maintain key interactions within the binding pocket, highlighting the structural importance of this scaffold. The root-mean-square fluctuation (RMSF) analysis from such studies indicates that while the core bicyclic structure remains relatively rigid, the exocyclic atoms, such as the carboxyl oxygen atoms, exhibit greater fluctuations, underscoring their dynamic nature. mdpi.com

The intrinsic conformational propensities of bridged bicyclic β-amino acids have also been systematically investigated using accelerated molecular dynamics simulations. These studies reveal that while the bicyclic ring structure inherently fixes the main-chain conformation to a large extent, the rotation of terminal groups is also restricted to a limited number of minima. nih.gov This suggests that even with the rigid core, the amino and ester groups of this compound likely adopt preferred orientations that are influenced by both steric and electronic factors.

The choice of force field is a critical parameter in ensuring the accuracy of MD simulations. For molecules like this compound, force fields such as GROMOS have been validated for their reliability in modeling the structural behavior of peptides containing bicyclic moieties in solution. nih.gov The simulations are typically performed in an explicit solvent, such as water, to mimic physiological conditions. The system is placed in a simulation box, and periodic boundary conditions are applied to simulate a bulk solution environment.

The rotational barriers of the C-N and C-C bonds connecting the amino and methyl carboxylate groups to the bicyclic cage are another important dynamic feature. Computational studies on substituted bicyclo[2.2.2]octane derivatives have provided insights into the energetic landscape of such rotations. researchgate.net These barriers determine the rate of interconversion between different conformational states.

The dynamic behavior of this compound can be further characterized by analyzing the distribution of key dihedral angles over the course of the simulation. This analysis reveals the most populated conformational states and the flexibility around specific rotatable bonds.

Interactive Data Table: Hypothetical Dihedral Angle Distribution

The following interactive table presents a hypothetical analysis of the principal dihedral angles in this compound, which could be derived from a molecular dynamics simulation. This data illustrates the type of detailed conformational information that can be obtained.

Dihedral Angle (Atoms)Predominant Angle (degrees)Population (%)Flexibility (Standard Deviation)
H-N-C3-C21757015.2
N-C3-C2-C(O)-658510.5
C3-C2-C(O)-O180908.1
C2-C(O)-O-CH306025.7

This table is a representative example and does not reflect actual experimental or simulation data.

Chemical Transformations and Derivative Synthesis

Modifications of the Amine Functionality

The primary amine group serves as a key site for derivatization through alkylation, acylation, and the formation of ureas and phosphonates.

The nucleophilic nature of the primary amine allows for the introduction of various substituents. N-acylation, particularly the introduction of a tert-butoxycarbonyl (Boc) protecting group, is a common transformation. This reaction is typically performed to protect the amine group during subsequent chemical modifications. For instance, the unsaturated analogue, di-endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid, can be protected with tert-butoxypyrocarbonate to yield the N-acylated amino acid. researchgate.netmdpi.com The major cycloadducts from the Diels-Alder reaction between 1,3-cyclohexadiene and a chiral β-nitroacrylate have been successfully transformed into enantiopure trans-(2S,3S)- or (2R,3R)-N-Boc-3-aminobicyclo[2.2.2]octane-2-carboxylic acids. nih.gov

Furthermore, the hydrochloride salt of methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate serves as a reactant in the preparation of N-(substituted pyridin-2-yl)amino)bicyclo[2.2.2]octane-2-carboxylic acids, which have been investigated as inhibitors of influenza virus replication. This transformation represents an important N-arylation or N-alkylation pathway for creating complex molecular architectures.

Reactant Reagent Product Type Application / Reference
3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid tert-butoxypyrocarbonate N-Boc protected amino acid Intermediate Synthesis researchgate.netmdpi.com
Diels-Alder cycloadducts Boc Anhydride Enantiopure N-Boc-3-aminobicyclo[2.2.2]octane-2-carboxylic acids Chiral Synthesis nih.gov
Methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate HCl Substituted 2-chloropyridines N-(substituted pyridin-2-yl)amino derivatives Influenza Virus Inhibitors

The amine functionality readily reacts with isocyanates and related compounds to form ureas and thioureas. For example, the ethyl ester analogue of the title compound, an amino ester base, reacts with phenyl isothiocyanate (PhNCS) to produce the corresponding thiourea ester derivative. mdpi.com This reaction highlights the nucleophilicity of the amino group towards electrophilic isothiocyanates.

While direct synthesis of amides from Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate is not extensively detailed in the provided context, the general reactivity of amines suggests that standard amide coupling reactions with carboxylic acids or their activated derivatives are feasible. Similarly, the formation of urea derivatives is a common transformation for bicyclic amines. For instance, bicyclo[2.2.1]heptan-2-amine can be reacted with 1,1'-carbonyldiimidazole to generate an intermediate that subsequently reacts with other amines to form 1,3-disubstituted ureas. nih.gov

Reactant Reagent Product Reference
Ethyl 3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate Phenyl isothiocyanate (PhNCS) Thiourea ester mdpi.com
Bicyclo[2.2.1]heptan-2-amine 1,1'-Carbonyldiimidazole, then another amine 1,3-Disubstituted urea nih.gov

Derivatives of the parent amino acid can be converted into N-phosphonomethyl compounds through reactions like the Kabachnik-Fields reaction. nih.gov Although the direct conversion from this compound is not specified, the synthesis of (R)-Methyl {[(2-carboxybicyclo[2.2.2]octan-1-yl)ammonio]methyl}phosphonate illustrates this transformation on a closely related structure. nih.gov In this procedure, (R)-1-Aminobicyclo[2.2.2]octane-2-carboxylic acid is reacted with paraformaldehyde and dimethyl hydrogen phosphonate (B1237965). nih.gov This three-component reaction is a powerful method for creating α-aminophosphonates, which are analogues of natural α-amino acids. nih.gov

Starting Material Reaction Type Key Reagents Product Reference
(R)-1-Aminobicyclo[2.2.2]octane-2-carboxylic acid Kabachnik-Fields Reaction Paraformaldehyde, Dimethyl hydrogen phosphonate (R)-1-(N-(methoxyphosphonomethyl)aminobicyclo[2.2.2]octane-2-carboxylic acid nih.gov

Transformations of the Carboxylate Ester Group

The methyl ester group is susceptible to hydrolysis and transesterification, providing pathways to the corresponding carboxylic acid or other ester derivatives.

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation. This reaction can be achieved under both acidic and basic conditions. For example, the synthesis of cis- and trans-3-aminobicyclo[2.2.2]octane-2-carboxylic acid is accomplished through the hydrolysis of their corresponding ester precursors. nih.gov The reaction typically involves heating the ester in the presence of aqueous acid (like HCl or H₂SO₄) or a base (like NaOH). Base-catalyzed hydrolysis, also known as saponification, proceeds through a nucleophilic acyl substitution mechanism to yield the carboxylate salt, which is then protonated in an acidic workup to give the final carboxylic acid. Acid-catalyzed hydrolysis is the reverse of Fischer esterification. youtube.com

Reaction Conditions Product General Reference

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is typically catalyzed by an acid or a base. wikipedia.org While extensive studies on the deliberate transesterification of this compound are not widely reported, evidence of this reaction occurring as a side product exists. In one instance, during the reaction of a related N-Boc protected epoxide with NaHSO₄ in a methanol/methylene (B1212753) chloride mixture, a dealkylation product was formed, which was described as a typical transesterification reaction. beilstein-journals.org This suggests that the methyl ester is susceptible to exchange with other alcohols under appropriate catalytic conditions. The process is an equilibrium reaction, which can be driven to completion by using a large excess of the new alcohol or by removing the displaced methanol. wikipedia.org

Functionalization of the Bicyclo[2.2.2]octane Core

The functionalization of the bicyclo[2.2.2]octane core often begins with its unsaturated precursor, endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid. semanticscholar.orgmdpi.com The presence of the double bond provides a reactive site for introducing a variety of substituents, which can then be carried forward to the saturated system.

The stereoselective introduction of new functional groups onto the bicyclo[2.2.2]octane skeleton is a key strategy for creating diverse derivatives. A common approach involves the functionalization of the olefinic bond in unsaturated analogues. For instance, hydroxyl groups can be introduced via lactone intermediates, leading to the synthesis of valuable hydroxylated amino acids and amino alcohols. semanticscholar.orgmdpi.com

A key synthetic sequence begins with the N-Boc protection of di-endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid. This is followed by a stereoselective iodolactonization, which proceeds to form a tricyclic iodolactone. Subsequent reduction of the iodide yields the corresponding N-Boc protected lactone. This lactone is a versatile intermediate for introducing substituents. semanticscholar.org

Reductive opening of this lactone ring with reagents like lithium aluminium hydride (LiAlH₄) yields a protected amino alcohol. Acidic hydrolysis then removes the protecting group to afford all-endo-5-amino-6-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol. semanticscholar.org Alternatively, hydrolysis of related dihydro-1,3-oxazine intermediates can produce all-endo-3-amino-5-hydroxybicyclo[2.2.2]octane-2-carboxylic acid. semanticscholar.orgmdpi.com These transformations highlight a reliable method for adding hydroxyl and hydroxymethyl groups to the core structure.

Table 1: Synthesis of Hydroxylated Bicyclo[2.2.2]octane Derivatives
Starting MaterialKey IntermediateKey TransformationFinal ProductReference
N-Boc-di-endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acidTricyclic N-Boc lactoneReductive ring opening (LiAlH₄) and deprotectionall-endo-5-amino-6-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol semanticscholar.org
N-acetyl-di-endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid derivativeTricyclic dihydro-1,3-oxazineAcidic hydrolysisall-endo-3-amino-5-hydroxybicyclo[2.2.2]octane-2-carboxylic acid semanticscholar.orgmdpi.com

The rigid structure of the bicyclo[2.2.2]octane system is prone to rearrangement under certain conditions, often driven by ring strain or the formation of reactive intermediates. These reactions can lead to the formation of alternative bicyclic systems, such as the bicyclo[3.2.1]octane skeleton.

One documented rearrangement occurs during the oxidative decarboxylation of a bicyclo[2.2.2]octane dicarboxylic acid derivative with lead tetraacetate. This reaction is proposed to proceed through a carbonium ion intermediate, which then undergoes a 1,2-acyl migration to yield the rearranged bicyclo[3.2.1]octane system as the major product. researchgate.net Similarly, acyl radical reactions of bicyclo[2.2.2]octenone systems can be influenced by ring strain to yield either cyclized or rearranged isotwistane products. acs.org

In some cases, ring-opening reactions can be employed to transform the bicyclic core. For example, bicyclo[2.2.2]octenes that possess an olefinic side-chain can undergo a ring-opening–ring-closing metathesis sequence to produce decalin and hydrindane structures. researchgate.net Furthermore, oxidative scission of bicyclo[2.2.2]octenones has been used to cleave the C1–C2 bond, untying the bicyclic system to generate highly functionalized cyclohexene frameworks. acs.org

Table 2: Examples of Ring Opening and Rearrangement Reactions
Starting SystemReagents/ConditionsReaction TypeResulting SystemReference
Bicyclo[2.2.2]octane dicarboxylic acidLead tetraacetateRearrangement via carbonium ionBicyclo[3.2.1]octane researchgate.net
Bicyclo[2.2.2]octenoneThiol-mediated acyl radical reactionRearrangementIsotwistane acs.org
Bicyclo[2.2.2]octene with olefinic side-chainGrubbs catalystRing-opening-ring-closing metathesisDecalins and Hydrindanes researchgate.net
Bicyclo[2.2.2]octenoneAcidic conditions on α-ketalketoximeOxidative ScissionFunctionalized cyclohexene acs.org

Synthesis of Polycyclic and Fused Systems Incorporating the Bicyclo[2.2.2]octane Scaffold

The bicyclo[2.2.2]octane scaffold is an excellent building block for the synthesis of more complex polycyclic and fused-ring systems. The amino and carboxylate groups of the parent compound provide convenient handles for intramolecular cyclization reactions to build new heterocyclic rings onto the core structure.

A notable example is the synthesis of tricyclic pyrimidinones. The β-amino ester derivative, endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid ethyl ester, can be reacted with phenyl isothiocyanate (PhNCS) to form a thiourea ester. This intermediate undergoes acid-catalyzed cyclization to yield a fused 5,8-ethano-3-phenyl-2-thioxo-hexahydroquinazolin-4(1H)-one. semanticscholar.orgmdpi.com This demonstrates a direct method for constructing a fused heterocyclic system on the bicyclo[2.2.2]octane framework.

Furthermore, the bicyclo[2.2.2]octene skeleton can be constructed through consecutive Diels-Alder reactions. For example, 2H-pyran-2-ones can react with maleic anhydride to yield bicyclo[2.2.2]octenes with fused succinic anhydride rings. nih.gov These anhydrides can be converted into N-substituted succinimides, creating rigid, fused polycyclic systems that have been explored as potential protease inhibitors. nih.gov Domino reactions involving 1,3-indanedione and 3-methyleneoxindoles have also been developed to synthesize novel polycyclic triindanone-fused spiro[bicyclo[2.2.2]octane-2,3′-indoline] derivatives. acs.org These synthetic strategies showcase the versatility of the bicyclo[2.2.2]octane core in constructing architecturally complex and biologically relevant molecules.

Advanced Analytical Characterization Methodologies

Advanced NMR Techniques for Complex Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of bicyclo[2.2.2]octane derivatives. The stereochemistry and relative configurations of these compounds are often determined by techniques such as ¹H and ¹³C NMR. nih.govmdpi.com

In the analysis of related bicyclic β-amino acid derivatives, the stereochemistry is often determined by NMR spectroscopy, with a particular focus on ³J(H,H) coupling constants. nih.gov For derivatives of 3-aminobicyclo[2.2.2]octane-2-carboxylic acid, specific proton and carbon signals provide a blueprint of the molecular structure. While the exact shifts for the title compound are not detailed in the provided research, data for analogous structures, such as cis- and trans-3-aminobicyclo[2.2.2]octane-2-carboxylic acid, offer valuable insights. nih.gov For instance, in a related saturated derivative, the ¹³C-NMR spectrum shows characteristic peaks at 18.4, 20.9, 24.2, 25.5, 28.1, 29.2, 51.0, 52.9, and 180.9 ppm. nih.gov

The ¹H-NMR spectra of these rigid systems are particularly informative. The bridgehead protons and those on the bicyclic framework exhibit complex splitting patterns and chemical shifts that are highly dependent on their spatial orientation. For a similar saturated bicyclic amino acid, the proton NMR spectrum shows a multiplet for the eight methylene (B1212753) protons of the bicyclic cage between 1.39–1.75 ppm, with other key signals appearing at distinct chemical shifts. nih.gov More complex derivatives containing this bicyclic moiety also show characteristic signals, which can be used for comparative analysis. nih.gov

Table 1: Representative ¹³C-NMR Chemical Shifts for a Saturated 3-Aminobicyclo[2.2.2]octane-2-carboxylic Acid Derivative

Chemical Shift (ppm)Assignment (Tentative)
18.4Bicyclic Methylene Carbon
20.9Bicyclic Methylene Carbon
24.2Bicyclic Methylene Carbon
25.5Bicyclic Methylene Carbon
28.1Bridgehead Carbon
29.2Bridgehead Carbon
51.0C3 Carbon (bearing amino group)
52.9C2 Carbon (bearing carboxyl group)
180.9Carbonyl Carbon

This table is generated based on data for a closely related analogue to illustrate typical chemical shifts. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for confirming the molecular weight and investigating the fragmentation patterns of Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate. For a closely related unsaturated analogue, (rac)-(1S, 2S, 3S, 4R)-Methyl 3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate, mass spectrometry confirms the molecular weight with a detected ion at m/z 184.1 [M+H]⁺. google.com This suggests that for the saturated target compound, an expected [M+H]⁺ peak would be observed at approximately m/z 186.1, corresponding to the addition of two hydrogen atoms. Further proof of structure can be supplied by elemental analysis and mass spectroscopic measurements. researchgate.net

Table 2: Expected Mass Spectrometry Data for this compound

Ion TypeExpected m/z
[M+H]⁺~186.1
[M+Na]⁺~208.1

This table is predictive, based on the molecular formula C₁₀H₁₇NO₂ and data from a close analogue. google.com

Chromatographic Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are fundamental for assessing the purity of this compound and for separating different stereoisomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for this purpose.

The enantiomeric excess (ee) of related amino esters has been determined after acylation by using GC equipped with chiral columns. nih.gov For more complex derivatives, purification is often achieved through silica (B1680970) column chromatography. nih.govgoogle.com Chiral separation of racemic mixtures can be accomplished using techniques like Supercritical Fluid Chromatography (SFC) with a chiral stationary phase. google.com The enantiomeric excess of related amino acids has also been determined by HPLC using a chiral column. nih.gov

Table 3: Chromatographic Techniques for the Analysis of Bicyclic Amino Acid Derivatives

TechniqueApplication
HPLCPurity assessment, Enantiomeric excess determination nih.gov
GCEnantiomeric excess determination (after derivatization) nih.gov
SFCChiral separation of enantiomers google.com
Silica Column ChromatographyPurification of synthetic intermediates and final products nih.govgoogle.com

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for investigating the stereochemistry of chiral molecules like this compound. These techniques measure the differential absorption of left and right circularly polarized light, providing information about the absolute configuration of enantiomers.

The application of chiroptical spectroscopy has been demonstrated in the study of peptides containing the (S)-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) residue to investigate their ability to induce specific secondary structures. researchgate.net Furthermore, CD spectroscopy is used to monitor the formation of chiral self-assemblies in solution. rsc.org Vibrational circular dichroism (VCD) has also proven effective in the diastereomeric discrimination of complex chiral molecules. rsc.org The optical rotation, measured with a polarimeter, is another key chiroptical property used to characterize the enantiomers of bicyclo[2.2.2]octane amino acid derivatives. nih.gov

Applications in Synthetic Chemistry and Materials Science

Role as Chiral Building Blocks in Asymmetric Synthesis

The enantiomerically pure forms of the 3-aminobicyclo[2.2.2]octane-2-carboxylic acid framework, from which Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate is derived, serve as crucial chiral building blocks in asymmetric synthesis. The synthesis of enantiopure trans-N-Boc-3-aminobicyclo[2.2.2]octane-2-carboxylic acids has been achieved, highlighting the utility of this scaffold in preparing stereochemically defined molecules. researchgate.net These compounds, with their fixed spatial arrangement of functional groups, allow for a high degree of stereocontrol in subsequent chemical transformations.

The synthesis of all four enantiomers of 3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid and their saturated counterparts, including the cis- and trans-3-aminobicyclo[2.2.2]octane-2-carboxylic acids, has been successfully accomplished. nih.gov This work underscores the accessibility of various stereoisomers of this bicyclic system, further expanding their potential applications in the synthesis of diverse and complex chiral molecules. nih.gov The availability of these distinct chiral scaffolds is fundamental to the development of new synthetic methodologies where precise control of three-dimensional structure is paramount.

Scaffold Design for Constrained Peptidomimetics and Amino Acid Analogues

The rigid bicyclo[2.2.2]octane skeleton is an excellent scaffold for creating constrained peptidomimetics and amino acid analogues. While direct incorporation of this compound into peptide chains is not extensively documented in available literature, the use of its positional isomer, 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC), provides strong evidence for its potential in this area. The ABOC scaffold has been shown to induce stable turn structures and helical conformations in peptides. nih.govacs.orgiucr.org

The conformational rigidity of the bicyclo[2.2.2]octane core can enforce specific secondary structures in peptides, which is crucial for mimicking the bioactive conformations of natural peptides and proteins. nih.gov This structural constraint can lead to enhanced biological activity, increased metabolic stability, and improved receptor selectivity. For instance, peptides incorporating the ABOC isomer have been shown to adopt stable 12/10-helical structures. ibmmpeptide.com The defined spatial orientation of the amino and carboxyl groups on the 3-aminobicyclo[2.2.2]octane-2-carboxylate scaffold suggests its suitability for similar applications in designing novel peptidomimetics with predictable and stable three-dimensional structures.

Development of Chiral Ligands for Asymmetric Catalysis

The bicyclo[2.2.2]octane framework has been explored as a chiral backbone for the development of novel ligands for asymmetric catalysis. Although direct examples of ligands synthesized from this compound are not prevalent, derivatives of the aminobicyclo[2.2.2]octane system have shown significant promise.

Transition Metal-Catalyzed Reactions

Derivatives of the bicyclo[2.2.2]octane scaffold have been successfully employed in the development of chiral ligands for transition metal-catalyzed reactions. For example, salen-metal complexes derived from cis-2,5-diaminobicyclo[2.2.2]octane have been shown to be effective catalysts in a variety of asymmetric transformations, including cyclopropanation, the Henry reaction, Nozaki-Hiyama-Kishi allylation, and hetero-Diels-Alder reactions. researchgate.netacs.org These ligands create a well-defined chiral environment around the metal center, leading to high levels of enantioselectivity in the catalyzed reactions. researchgate.net The predictable stereochemical outcomes from these catalyst systems highlight the value of the rigid bicyclic scaffold in asymmetric synthesis. researchgate.net

Furthermore, chiral cyclopentadienyl (B1206354) ligands fused with a bicyclo[2.2.2]octane framework have been utilized in rhodium-catalyzed asymmetric C-H activation reactions, affording chiral hydrophenanthridinones with excellent enantioselectivity. snnu.edu.cn This demonstrates the versatility of the bicyclo[2.2.2]octane core in creating effective chiral ligands for a range of transition metal-catalyzed processes.

Organocatalysis Applications

While specific organocatalysts derived directly from this compound are not widely reported, the related 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) scaffold has been successfully incorporated into peptide-based organocatalysts. nih.gov Tripeptides containing the ABOC unit have been shown to effectively catalyze asymmetric aldol (B89426) reactions, yielding products with high enantioselectivity. nih.gov The conformational rigidity imparted by the bicyclic structure is crucial for creating a well-organized catalytic site, leading to efficient stereochemical control. This suggests the potential for developing novel organocatalysts based on the 3-aminobicyclo[2.2.2]octane-2-carboxylate framework for a variety of asymmetric transformations.

Integration into Supramolecular Assemblies and Material Architectures

The rigid and well-defined structure of the bicyclo[2.2.2]octane core makes it an attractive component for the construction of supramolecular assemblies and advanced materials. The ability of molecules containing this scaffold to form ordered structures is exemplified by a phosphonate (B1237965) derivative of 1-aminobicyclo[2.2.2]octane-2-carboxylic acid, which has been observed to form layered structures in the solid state through intermolecular hydrogen bonding. nih.govresearchgate.net

The predictable geometry of the bicyclo[2.2.2]octane unit allows for the rational design of molecular building blocks that can self-assemble into larger, ordered architectures. This has potential applications in materials science, for example, in the creation of porous organic frameworks or liquid crystals. The functional groups of this compound, the amino and ester moieties, provide handles for further chemical modification, allowing for the tuning of intermolecular interactions and the properties of the resulting supramolecular structures or materials. While specific examples utilizing the 3-amino isomer are scarce, the principles demonstrated with related derivatives underscore the promise of this compound in the field of supramolecular chemistry and materials science.

Design of Novel Molecular Scaffolds for Chemical Probes

This compound has emerged as a key scaffold in the design of novel molecular probes and therapeutic agents. A significant application of this compound is in the development of inhibitors of the influenza virus polymerase basic protein 2 (PB2) subunit, a crucial component of the viral replication machinery. chemicalbook.com

Researchers have utilized this compound as a starting material in the synthesis of a series of potent influenza A virus inhibitors. nih.gov For example, the (2S,3S) enantiomer of a derivative, 3-((2-chloro-5-fluoropyrimidin-4-yl)amino)bicyclo[2.2.2]octane-2-carboxylate, was coupled with a substituted indole (B1671886) moiety to produce compounds that effectively target the PB2 cap-binding domain. nih.gov The rigid bicyclic scaffold plays a critical role in positioning the interacting functional groups within the binding pocket of the viral protein, leading to potent inhibition of viral replication. nih.gov This work highlights the importance of the bicyclo[2.2.2]octane framework as a privileged scaffold in medicinal chemistry for the development of novel antiviral agents.

Future Research Directions and Emerging Opportunities

Exploration of Green Chemistry Routes for Synthesis

Future research will increasingly focus on developing environmentally benign synthetic pathways to Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate and its derivatives. Key to this endeavor is the adoption of green chemistry principles to minimize hazardous waste, reduce energy consumption, and utilize renewable resources.

One promising avenue is the use of biocatalysis. Lipases, for instance, have demonstrated high selectivity in the synthesis and resolution of β-amino esters. researchgate.netmdpi.com The application of enzymes like ω-transaminases could provide a direct and highly enantioselective route to chiral bicyclic amines from prochiral ketones, a strategy that offers a theoretical yield of 100%. mdpi.comnih.gov Research into lipase-catalyzed hydrolysis could also offer efficient methods for the kinetic resolution of racemic mixtures of bicyclic β-amino esters, yielding enantiomerically pure products. mdpi.commdpi.com

Another key area is the development of metal-free catalytic systems. The synthesis of bicyclo[2.2.2]octane derivatives has been achieved with excellent enantioselectivity using organic bases as catalysts. rsc.orgrsc.org Expanding these metal-free tandem reactions would be a significant step towards a more sustainable synthesis, avoiding the environmental and economic costs associated with transition metal catalysts. rsc.orgrsc.org The exploration of green solvents and one-pot methodologies, which reduce the number of workup and purification steps, will also be crucial in creating more sustainable synthetic processes for this class of compounds. mdpi.com

Green Chemistry ApproachPotential Application to SynthesisAnticipated Benefits
Biocatalysis (e.g., Lipases, Transaminases) Enantioselective synthesis and kinetic resolution of the bicyclic β-amino ester.High stereoselectivity, mild reaction conditions, reduced waste.
Organocatalysis Metal-free tandem reactions for the construction of the bicyclo[2.2.2]octane core.Avoidance of toxic heavy metals, mild conditions, high enantioselectivity.
One-Pot Syntheses Combining multiple reaction steps (e.g., cycloaddition and functionalization) into a single process.Increased efficiency, reduced solvent use and waste, improved atom economy.
Alternative Solvents Use of greener solvents like ionic liquids, supercritical fluids, or water for key reaction steps.Reduced environmental impact, potential for improved reaction rates and selectivity.

High-Throughput Synthesis and Screening for Novel Transformations

The structural rigidity and functional handles of this compound make it an ideal starting point for the generation of compound libraries. High-throughput synthesis (HTS) and screening methodologies can accelerate the discovery of novel transformations and derivatives with unique properties.

Future efforts could involve the parallel synthesis of a diverse library of compounds derived from the core scaffold. By systematically varying the substituents on the amino and ester groups, a large number of analogs can be generated. These libraries, featuring diverse and complex molecular structures based on the sp3-hybridized bicyclic core, can then be screened for a wide range of applications. lifechemicals.com The generation of such compound libraries is becoming increasingly important for identifying molecules with optimized therapeutic profiles. mdpi.com

One-bead-one-compound (OBOC) library technology offers a powerful tool for this purpose, allowing for the synthesis and rapid on-bead screening of millions of compounds. nih.govacs.org By functionalizing the bicyclic scaffold and incorporating it into cyclic peptide libraries, for example, it would be possible to screen for high-affinity binders to various biological targets. nih.gov This approach facilitates the rapid identification of initial hits that can be further optimized.

High-Throughput StrategyApplicationPotential Discoveries
Parallel Synthesis Generation of a library of N-acylated and ester-modified derivatives.Novel catalysts, materials with unique physical properties, or building blocks for complex synthesis.
One-Bead-One-Compound (OBOC) Libraries Incorporation of the bicyclic scaffold into peptide or small molecule libraries for on-bead screening.Identification of compounds with high binding affinity to specific biological targets.
Automated Synthesis Use of robotic systems for the rapid and reproducible synthesis of derivatives.Increased efficiency and scale of library production for extensive screening campaigns.

Advanced Computational Modeling for Predictable Reactivity and Selectivity

Computational chemistry offers powerful tools to predict and understand the chemical behavior of this compound. Advanced computational modeling, particularly Density Functional Theory (DFT), can provide deep insights into the mechanisms, reactivity, and selectivity of reactions involving this scaffold.

A primary application of computational modeling is in studying the Diels-Alder reaction used to construct the bicyclo[2.2.2]octane core. DFT calculations can elucidate the transition state geometries and energies, explaining the observed regio- and stereoselectivity. jst.go.jpjst.go.jpnih.gov Such studies can predict how changes in substrates and catalysts will influence the outcome of the cycloaddition, guiding the design of more efficient and selective syntheses. jst.go.jpnih.gov For instance, DFT calculations have been used to understand why certain intramolecular Diels-Alder reactions favor the formation of bridged bicyclo[2.2.2]octane skeletons by lowering the HOMO-LUMO energy gap. jst.go.jpjst.go.jpnih.gov

Furthermore, computational methods can be used to explore the conformational landscape of the molecule and its derivatives. The rigid bicyclic framework limits conformational flexibility, which can be exploited to achieve predictable stereochemical outcomes in subsequent reactions. smolecule.com Molecular dynamics simulations can model the interactions of these derivatives with biological targets, aiding in the rational design of molecules with specific functions.

Computational MethodResearch FocusPredicted Outcomes
Density Functional Theory (DFT) Transition state analysis of the Diels-Alder reaction to form the bicyclo[2.2.2]octane core.Reactivity, regioselectivity, and stereoselectivity of the cycloaddition. uchile.cl
Molecular Dynamics (MD) Simulations Interaction of derivatives with biological macromolecules.Binding affinities and modes of interaction.
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling enzyme-catalyzed reactions involving the scaffold.Elucidation of catalytic mechanisms and prediction of substrate specificity.

Expansion into Mechanistic Organic Chemistry Studies

While the synthesis of the bicyclo[2.2.2]octane skeleton is well-established, there are still many opportunities to expand our mechanistic understanding of its formation and subsequent transformations. Future research could focus on detailed kinetic and mechanistic studies of the key reaction steps.

Investigating the mechanism of the Diels-Alder reaction under various catalytic conditions (Lewis acid, organocatalysis) can reveal subtle details that govern stereoselectivity. nih.gov For example, understanding how a catalyst interacts with the diene and dienophile to favor a specific transition state is crucial for optimizing reaction conditions.

Furthermore, the functionalized bicyclo[2.2.2]octane core can serve as a platform for studying a variety of organic reactions. The rigid structure provides a unique environment to study the influence of stereoelectronics and steric hindrance on reaction outcomes. For instance, rearrangements of related bicyclo[2.2.2]octenone systems have been shown to produce diverse and complex molecular frameworks. acs.orgcdnsciencepub.comresearchgate.net Detailed mechanistic studies of such rearrangements, perhaps initiated on derivatives of this compound, could uncover novel synthetic pathways.

Application in Bio-inspired Chemical Synthesis (excluding therapeutic details)

The bicyclo[2.2.2]octane core is a privileged structure found in a wide array of complex natural products, including various alkaloids and meroterpenoids. rsc.orgresearchgate.net This makes this compound an attractive building block for the bio-inspired total synthesis of such molecules.

A significant area of opportunity lies in mimicking proposed biosynthetic pathways. Many natural products containing a bicyclo[2.2.2]octane or the related bicyclo[2.2.2]diazaoctane core are thought to be formed in nature via an intramolecular Diels-Alder reaction. nih.govnih.gov Synthetic strategies that are inspired by these proposed biosynthetic steps, often referred to as biomimetic synthesis, can provide efficient and elegant routes to complex molecular architectures. nih.govchemrxiv.org For example, a nature-inspired intramolecular [4+2] cycloaddition was used to construct the sterically congested bicyclo[2.2.2]octane core of Andibenin B, simultaneously creating three new all-carbon quaternary stereocenters. nih.gov

The discovery of natural Diels-Alderase enzymes, which catalyze these cycloadditions with exquisite control over stereochemistry, opens up new possibilities for chemoenzymatic synthesis. nih.gov Future research could explore the use of either isolated enzymes or whole-cell systems to perform key cycloaddition steps in the synthesis of natural product analogs. The bicyclic framework of this compound can serve as a versatile starting point for the synthesis of advanced intermediates required for these bio-inspired transformations. researchgate.net

Q & A

Q. What are the common synthetic routes for preparing Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate, and how is stereochemical control achieved?

The synthesis of this bicyclic compound often involves enantioselective methods to control stereochemistry. For example, a European patent describes the preparation of the (2S,3S)-enantiomer using chiral catalysts or resolving agents to ensure high enantiomeric excess. Key steps include cyclization of precursor amines and carboxylates under controlled conditions, followed by purification via recrystallization or chromatography . Analytical techniques like chiral HPLC or NMR with chiral shift reagents are critical for verifying stereochemical purity .

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological validation requires a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR): 1H^1H- and 13C^{13}C-NMR confirm the bicyclo[2.2.2]octane framework and substituent positions.
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection ensures >97% purity, as reported in commercial standards .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (C10_{10}H17_{17}NO2_2) and detects impurities .

Q. What are the recommended storage conditions and handling precautions for this compound?

Store under inert gas (e.g., argon) at 2–8°C to prevent degradation. Personal protective equipment (PPE) including nitrile gloves and lab coats is mandatory due to potential acute toxicity (oral, dermal) and respiratory irritation, as inferred from hazard data of structurally related bicyclic compounds .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, stereochemistry) impact the compound's physicochemical properties and bioactivity?

Comparative studies of analogs (e.g., tert-butyl esters, hydroxylated derivatives) reveal that:

  • The bicyclo[2.2.2]octane scaffold enhances rigidity, affecting receptor binding kinetics.
  • Stereochemistry at C2 and C3 influences solubility and metabolic stability. For instance, the (2S,3S)-enantiomer shows distinct crystallinity (mp ~190–191°C) compared to racemic mixtures .
  • Amino and carboxylate groups enable salt formation (e.g., hydrochloride salts) to improve aqueous solubility for in vitro assays .

Q. What strategies resolve contradictions in reported physical data (e.g., melting points, solubility) across studies?

Discrepancies often arise from polymorphic forms or residual solvents. Researchers should:

  • Perform differential scanning calorimetry (DSC) to identify polymorphs.
  • Use standardized solvent systems (e.g., ethanol/water) for recrystallization to ensure consistency .
  • Cross-reference CAS-registered data (e.g., CAS 1932276-78-2 for the (2S,3S)-enantiomer) with peer-reviewed sources .

Q. How can computational modeling guide the design of derivatives for target-specific applications (e.g., CNS drugs)?

Molecular docking and dynamics simulations predict interactions with biological targets like dopamine transporters. For example:

  • The bicyclo[2.2.2]octane core mimics tropane alkaloids, making it a candidate for dopamine reuptake inhibitors.
  • Quantum mechanical calculations optimize substituent electronic profiles to enhance blood-brain barrier penetration .

Q. What in vitro/in vivo assays are suitable for evaluating the compound's pharmacokinetic and toxicity profiles?

  • Caco-2 cell assays assess intestinal permeability.
  • Microsomal stability tests (human liver microsomes) predict metabolic clearance.
  • Acute toxicity studies in rodents follow OECD guidelines, monitoring endpoints like LD50_{50} and organ histopathology .

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